molecular formula C21H18N2O2S B11328324 3-[2-(4-methoxyphenyl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-[2-(4-methoxyphenyl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11328324
M. Wt: 362.4 g/mol
InChI Key: MYOZQYAVDWWCIL-UHFFFAOYSA-N
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Description

3-[2-(4-METHOXYPHENYL)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenyl group and a 4-methoxyphenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-METHOXYPHENYL)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminothiophene with an appropriate aldehyde to form the thieno[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-METHOXYPHENYL)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(4-METHOXYPHENYL)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-METHOXYPHENYL)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4-METHOXYPHENYL)ETHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenylethyl group enhances its lipophilicity and potential interactions with biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H18N2O2S/c1-25-17-9-7-15(8-10-17)11-12-23-14-22-20-19(21(23)24)18(13-26-20)16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3

InChI Key

MYOZQYAVDWWCIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4

Origin of Product

United States

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